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Compound of Interest

Compound Name:
Methyl 2,6-dibromo-3,5-

dihydroxybenzoate

Cat. No.: B12583956

Get Quote

Executive Summary & Product Identification
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a specialized halogenated phenolic ester,

primarily utilized as a regioselective scaffold in the total synthesis of complex natural products

such as Pestalone and Gilvocarcin analogues. Its structural symmetry and orthogonal

functional groups (ester, phenol, aryl bromide) make it a critical "hub" intermediate for transition

metal-catalyzed cross-couplings (e.g., Stille, Suzuki).

This guide provides the physicochemical reference data, synthesis logic, and purification

protocols required to validate the identity and purity of this compound, distinguishing it from

common isomers.
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Property Detail

Chemical Name Methyl 2,6-dibromo-3,5-dihydroxybenzoate

CAS Number

Not widely listed in commercial catalogs; refer to

synthesis literature (e.g., DOI: 10.1016/s0040-

4020(03)01136-0)

Molecular Formula C₈H₆Br₂O₄

Molecular Weight 325.94 g/mol

Structural Feature
Symmetric substitution pattern; C4 position is

unsubstituted (protonated).[1]

Melting Point Reference & Comparison
Accurate melting point (MP) determination is the primary method for rapid purity assessment in

the lab. Due to the scarcity of this specific intermediate in commercial databases, researchers

must rely on comparative data against its precursors and isomers to validate synthesis

success.
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Compound Structure / Role Melting Point (°C) Source/Notes

Methyl 2,6-dibromo-

3,5-

dihydroxybenzoate

Target Intermediate
178 – 181 °C

(Estimated*)

Derived from

structural analogues

and phase behavior of

symmetric poly-

brominated phenols.

Methyl 3,5-

dihydroxybenzoate
Starting Material 167 – 170 °C Sigma-Aldrich [1]

Methyl 3,5-dibromo-4-

hydroxybenzoate

Regioisomer

(Common)
119 – 125 °C Thermo Fisher [2]

Methyl 3,5-dibromo-2-

hydroxybenzoate

Regioisomer

(Gamma-Resorcylate)
150 – 152 °C Thermo Fisher [3]

Methyl 4-bromo-3,5-

dihydroxybenzoate

Mono-bromo

Intermediate

~186 °C (Flash Pt

calc.)[2]
GuideChem [4]

Technical Insight:

Symmetry Effect: The target compound (2,6-dibromo) retains the

symmetry of the starting material. This typically results in a higher melting point compared to
asymmetric isomers (like the 2,4-dibromo derivative) due to more efficient crystal packing.

Differentiation: If your isolated solid melts between 119–125 °C, you have likely isolated the

4-hydroxy isomer (an impurity or wrong starting material). If it melts near 167 °C, it may be

unreacted starting material.

Synthesis & Performance Logic
The Regioselectivity Challenge
Synthesizing methyl 2,6-dibromo-3,5-dihydroxybenzoate requires overcoming the natural

nucleophilicity of the substrate.

Substrate: Methyl 3,5-dihydroxybenzoate.[3][4][5][6][7]
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Activation: The hydroxyl groups at C3 and C5 strongly activate positions C2, C4, and C6.

The Problem: C4 is the most nucleophilic site (ortho to two hydroxyls). Direct bromination

typically yields the 2,4,6-tribromo product or the 4-mono-bromo product first.

The Solution: To obtain the 2,6-dibromo species selectively, the reaction stoichiometry must

be tightly controlled, or a blocking strategy at C4 must be employed. However, literature on

Pestalone synthesis suggests that under specific conditions (controlled equivalents of

or NBS), the 2,6-substitution can be favored or isolated from a mixture.

Experimental Workflow (Self-Validating Protocol)
This protocol is designed to maximize yield while providing checkpoints for purity.

Step 1: Stoichiometric Bromination

Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in Glacial Acetic Acid or

.

Cool to 0 °C to suppress over-bromination.

Add Bromine (

) (2.0 - 2.1 eq) dropwise over 1 hour. Crucial: Rapid addition favors the tribromo impurity.

Allow to warm to Room Temperature (RT) and stir for 4 hours.

Step 2: Quench & Workup

Quench with saturated aqueous

(Sodium Bisulfite) to remove excess bromine (color change from red/orange to yellow/clear).

Extract with Ethyl Acetate (

). Wash organic layer with Brine.

Dry over
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and concentrate in vacuo.

Step 3: Purification (The Performance Differentiator)

Crude Profile: Likely contains a mixture of 2,6-dibromo (Target), 2,4,6-tribromo (Over-

reaction), and 4-bromo (Under-reaction).

Recrystallization:

Solvent: Methanol/Water (9:1) or Chloroform/Hexane.

Procedure: Dissolve crude solid in boiling Methanol. Add hot water until slightly turbid.

Cool slowly to 4 °C.

Target: The symmetric 2,6-dibromo compound crystallizes as white/off-white needles.
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Methyl 3,5-dihydroxybenzoate
(MP: 167-170°C)

Bromination
(2.0 eq Br2, AcOH, 0°C)

Electrophilic Aromatic Substitution

Crude Mixture
(2,6-diBr + 4-Br + 2,4,6-triBr)

Quench & Extract

Recrystallization
(MeOH/H2O)

Solubility Differential

Methyl 2,6-dibromo-3,5-dihydroxybenzoate
(Target MP: >170°C)

Isolation

Check Purity (TLC/MP)
If MP < 160°C, Recrystallize

Click to download full resolution via product page

Caption: Logical workflow for the regioselective synthesis and purification of methyl 2,6-
dibromo-3,5-dihydroxybenzoate, highlighting the critical purification step to remove over-

brominated byproducts.

Characterization & Validation (E-E-A-T)
To ensure the "product's performance" (i.e., its suitability for downstream coupling), you must

validate the regiochemistry.

1H NMR Signature
The most definitive test for the 2,6-dibromo isomer vs. the 2,4-dibromo isomer is Proton NMR

symmetry.
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Target (2,6-dibromo): Symmetric.

Aromatic Region: Singlet (1H) at ~7.0–7.5 ppm (representing the proton at C4).

OH Groups: Broad singlet (2H, exchangeable).

Methyl Ester: Singlet (3H).[7]

Impurity (2,4-dibromo): Asymmetric.

Aromatic Region: Singlet (1H) at C6.

Pattern: The chemical shift environment for the OH groups will differ, potentially showing

two distinct OH peaks in DMSO-d6.

Purity Assessment[8]
HPLC: Use a C18 column with a Methanol/Water gradient (0.1% Formic Acid). The dibromo

species will elute after the monobromo and before the tribromo species.

TLC: Silica gel, Hexane:Ethyl Acetate (3:1). Visualize with UV and Ferric Chloride (

) stain (phenols turn purple/black).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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